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Compound of Interest

Compound Name: 2,3-Dimethyl-5-nitroaniline

Cat. No.: B184227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for various isomers of

dimethyl-nitroaniline. The positioning of the methyl and nitro groups on the aniline ring

significantly influences the electronic environment and, consequently, the spectral

characteristics of each isomer. Understanding these differences is crucial for the unambiguous

identification and characterization of these compounds in research and development settings.

This document summarizes the available spectroscopic data, outlines relevant experimental

protocols, and presents a logical workflow for isomer differentiation.

Comparative Spectroscopic Data
The following tables present a summary of the available spectroscopic data for the dimethyl-

nitroaniline isomers. It is important to note that a complete, directly comparable dataset for all

isomers is not readily available in the public domain. The data presented here has been

aggregated from various sources, and experimental conditions may vary.

¹H NMR Spectroscopic Data
Solvent: Deuterated Chloroform (CDCl₃) is commonly used, unless otherwise specified.

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Isomer
Aromatic Protons
(δ, ppm)

Methyl Protons (δ,
ppm)

Amino Protons (δ,
ppm)

2,3-Dimethyl-

nitroaniline

7.07 (t), 6.93 (d), 6.88

(d) (in DMSO-d₆)
2.07 (s) (in DMSO-d₆) 5.54 (s) (in DMSO-d₆)

2,4-Dimethyl-6-

nitroaniline
Data not available Data not available Data not available

2,5-Dimethyl-4-

nitroaniline
7.25 (s), 6.65 (s) 2.45 (s), 2.15 (s) 4.5 (br s)

2,6-Dimethyl-4-

nitroaniline
7.85 (s) 2.25 (s) 4.8 (br s)

3,4-Dimethyl-

nitroaniline
Data not available Data not available Data not available

3,5-Dimethyl-4-

nitroaniline
Data not available Data not available Data not available

¹³C NMR Spectroscopic Data
Solvent: Deuterated Chloroform (CDCl₃) is commonly used, unless otherwise specified.

Chemical shifts (δ) are reported in ppm.

Isomer Aromatic Carbons (δ, ppm) Methyl Carbons (δ, ppm)

2,3-Dimethyl-nitroaniline

151.98, 149.07, 127.13,

117.89, 113.97, 111.00 (in

DMSO-d₆)

12.88 (in DMSO-d₆)

2,4-Dimethyl-6-nitroaniline
145.2, 132.8, 131.0, 125.6,

123.8, 119.1
20.6, 17.5

2,5-Dimethyl-nitroaniline Data not available Data not available

2,6-Dimethyl-4-nitroaniline Data not available Data not available

3,4-Dimethyl-nitroaniline Data not available Data not available

3,5-Dimethyl-4-nitroaniline Data not available Data not available
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Infrared (IR) Spectroscopic Data
Key vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Isomer ν(N-H) (cm⁻¹)
ν(C-H)
aromatic
(cm⁻¹)

ν(NO₂)
asymmetric
(cm⁻¹)

ν(NO₂)
symmetric
(cm⁻¹)

2,3-Dimethyl-

nitroaniline

Data not

available

Data not

available

Data not

available

Data not

available

2,4-Dimethyl-6-

nitroaniline
~3400, ~3500 ~3000-3100 ~1500-1530 ~1335-1355

2,5-Dimethyl-4-

nitroaniline

Data not

available

Data not

available

Data not

available

Data not

available

2,6-Dimethyl-4-

nitroaniline
~3400, ~3500 ~3000-3100 ~1500-1530 ~1335-1355

3,4-Dimethyl-

nitroaniline

Data not

available

Data not

available

Data not

available

Data not

available

3,5-Dimethyl-4-

nitroaniline
~3400, ~3500 ~3000-3100 ~1500-1530 ~1335-1355

Mass Spectrometry Data
The mass-to-charge ratio (m/z) for the molecular ion [M]⁺ and major fragment ions are listed.

The molecular weight of all dimethyl-nitroaniline isomers is 166.18 g/mol .
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Isomer [M]⁺ (m/z) Key Fragment Ions (m/z)

2,3-Dimethyl-nitroaniline Data not available Data not available

2,4-Dimethyl-6-nitroaniline 166 151, 136, 120, 105, 91, 77

2,5-Dimethyl-4-nitroaniline Data not available Data not available

2,6-Dimethyl-4-nitroaniline Data not available Data not available

3,4-Dimethyl-nitroaniline Data not available Data not available

3,5-Dimethyl-4-nitroaniline Data not available Data not available

Experimental Protocols
Accurate and reproducible spectroscopic data is contingent upon meticulous experimental

procedures. The following are generalized protocols for the techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the dimethyl-nitroaniline isomer in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width

(e.g., 0 to 200 ppm) is necessary. A greater number of scans is required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier

transformation, phase correction, and baseline correction. The chemical shifts are referenced

to the residual solvent peak or an internal standard (e.g., TMS).[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.rsc.org/suppdata/c8/nj/c8nj04240c/c8nj04240c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide

(KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

Place the mixture in a pellet-pressing die and apply pressure to form a transparent or

translucent pellet.[2]

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.[2]

Apply pressure to ensure good contact between the sample and the crystal.[2]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR

crystal). Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-

adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as N-H stretches of the amine group, C-H stretches of

the aromatic ring and methyl groups, and the symmetric and asymmetric stretches of the

nitro group.[3]

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds like dimethyl-nitroanilines, gas chromatography-mass spectrometry (GC-MS) is

a common technique.

Ionization Method: Electron Ionization (EI) is a widely used hard ionization technique that

provides characteristic fragmentation patterns useful for structural elucidation.[4][5] Softer

ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can

be employed to enhance the abundance of the molecular ion.[4][5]
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Mass Analysis: The ionized molecules and their fragments are separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The resulting mass spectrum displays the relative abundance of ions at

different m/z values. The molecular ion peak confirms the molecular weight of the compound,

and the fragmentation pattern provides a fingerprint for isomer identification.

Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis

of dimethyl-nitroaniline isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethyl-nitroaniline-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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